molecular formula C17H16BrIN2O3 B4568070 4-{2-[(Z)-1-(5-BROMO-3-IODO-2-ISOPROPOXYPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID

4-{2-[(Z)-1-(5-BROMO-3-IODO-2-ISOPROPOXYPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID

Cat. No.: B4568070
M. Wt: 503.1 g/mol
InChI Key: HWVZEYCTTFWPOO-UKWGHVSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(Z)-1-(5-BROMO-3-IODO-2-ISOPROPOXYPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID is a useful research compound. Its molecular formula is C17H16BrIN2O3 and its molecular weight is 503.1 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[2-(5-bromo-3-iodo-2-isopropoxybenzylidene)hydrazino]benzoic acid is 501.93890 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research on the synthesis and biological activity of pyrrole and pyrrolidine compounds from benzoic acid hydrazide highlights the potential for developing new antibacterial and antifungal agents. These compounds, synthesized through condensation and cyclocondensation reactions, demonstrate the versatility of benzoic acid derivatives in creating pharmacologically active molecules (Mehta, 2013).

Anticancer Evaluation

Another study on the synthesis and anticancer evaluation of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives showcases the process of creating compounds with potential anticancer properties. These compounds were tested against a panel of 60 cancer cell lines, demonstrating the application of benzoic acid derivatives in cancer research (Bekircan et al., 2008).

Coulometric Titration

Coulometric titration techniques have been applied to benzoic and isonicotinic acid derivatives, illustrating the analytical applications of these compounds in determining their concentrations in various solutions. This method offers precise and quantitative analysis, useful in pharmaceutical formulations and quality control processes (Shlyamina et al., 2008).

Environmental and Polymer Chemistry

Research into the synthesis of tribromo and hydroxybenzoic acid derivatives explores their use in environmental chemistry, particularly in detecting phenolic compounds. This indicates the role of benzoic acid derivatives in developing sensitive and selective analytical methods for environmental monitoring (Yu-chuan, 2012).

Antimicrobial Activity

The synthesis of new indole derivatives from benzoic acid hydrazides and their evaluation for antimicrobial activity present another dimension of scientific research applications. These studies contribute to the ongoing search for new antimicrobial agents to combat resistant pathogens (Nataraj et al., 2010).

Properties

IUPAC Name

4-[(2Z)-2-[(5-bromo-3-iodo-2-propan-2-yloxyphenyl)methylidene]hydrazinyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrIN2O3/c1-10(2)24-16-12(7-13(18)8-15(16)19)9-20-21-14-5-3-11(4-6-14)17(22)23/h3-10,21H,1-2H3,(H,22,23)/b20-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVZEYCTTFWPOO-UKWGHVSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1I)Br)C=NNC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1I)Br)/C=N\NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrIN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{2-[(Z)-1-(5-BROMO-3-IODO-2-ISOPROPOXYPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID
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4-{2-[(Z)-1-(5-BROMO-3-IODO-2-ISOPROPOXYPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID
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4-{2-[(Z)-1-(5-BROMO-3-IODO-2-ISOPROPOXYPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID
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4-{2-[(Z)-1-(5-BROMO-3-IODO-2-ISOPROPOXYPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID
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4-{2-[(Z)-1-(5-BROMO-3-IODO-2-ISOPROPOXYPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID
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4-{2-[(Z)-1-(5-BROMO-3-IODO-2-ISOPROPOXYPHENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.